

Carbaryl degradation pathways and major metabolites

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An In-depth Technical Guide to Carbaryl Degradation Pathways and Major Metabolites

Introduction

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture and residential settings to control a variety of insect pests.[1][2] Due to its extensive application, understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring human safety. **Carbaryl**'s degradation is a complex process involving both biological and non-biological mechanisms, leading to the formation of several intermediate metabolites. This guide provides a detailed overview of the primary degradation pathways, major metabolites, quantitative degradation data, and the experimental protocols used to study these processes.

Core Degradation Pathways

Carbaryl is primarily broken down in the environment through biotic and abiotic processes, including microbial degradation, hydrolysis, and photolysis.[3][4]

Biotic Degradation

Microbial degradation is a significant route for the complete removal of **carbaryl** from soil and water systems.[3][5][6] Numerous bacterial and fungal species have been identified that can utilize **carbaryl** as a sole source of carbon and nitrogen.[5][7][8]



The microbial metabolic pathway typically begins with the hydrolysis of the carbamate ester bond by the enzyme **carbaryl** hydrolase (CH).[3][7][9] This initial and crucial step breaks down **carbaryl** into 1-naphthol, methylamine, and carbon dioxide.[2][7][9] While this transformation detoxifies the parent compound's anticholinesterase activity, the primary metabolite, 1-naphthol, is known to be more toxic and recalcitrant than **carbaryl** itself.[2][9]

Following the initial hydrolysis, microorganisms further metabolize 1-naphthol through a series of enzymatic reactions. A common pathway, observed in Pseudomonas species, involves the following steps[2][10]:

- Hydroxylation: 1-naphthol is hydroxylated by 1-naphthol-2-hydroxylase to form 1,2-dihydroxynaphthalene.[2][10]
- Ring Cleavage: The aromatic ring of 1,2-dihydroxynaphthalene is cleaved by 1,2-dihydroxynaphthalene dioxygenase.[2][10]
- Further Metabolism: The resulting compound is further metabolized through intermediates such as salicylaldehyde, salicylate, and gentisate.[2]
- Entry into Central Metabolism: Gentisate is then cleaved by gentisate dioxygenase, and the products eventually enter the Krebs cycle, leading to complete mineralization.[2][10]

Several bacterial genera are known to degrade **carbaryl**, including Pseudomonas, Bacillus, Corynebacterium, Aeromonas, and Micrococcus.[5][8]



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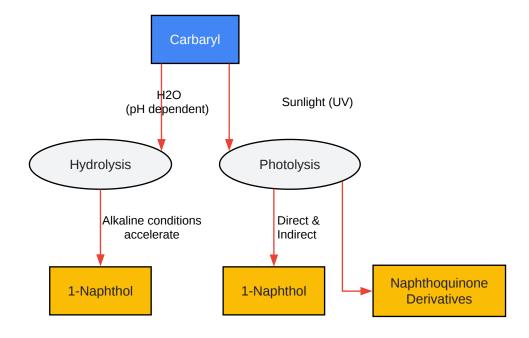
Microbial degradation pathway of carbaryl.

Abiotic Degradation

1. Chemical Hydrolysis: **Carbaryl** is susceptible to chemical hydrolysis, a process highly dependent on pH.[11] The ester linkage in the **carbaryl** molecule can be cleaved by water.[12]



- Alkaline Hydrolysis: This process is significantly faster in alkaline conditions (pH > 7). The
 hydroxyl ion (OH-) acts as a nucleophile, attacking the carbonyl carbon and leading to the
 formation of 1-naphthol and methylcarbamic acid, which is unstable and decomposes to
 methylamine and CO2.[11][12] The rate of alkaline hydrolysis increases with increasing pH.
 [11]
- Neutral and Acidic Conditions: Carbaryl is relatively stable in acidic to neutral water. For instance, its half-life at pH 5 can be as long as 1600 days, whereas at pH 9, it is only 3.2 hours.[4]
- 2. Photodegradation (Photolysis): **Carbaryl** can be degraded by exposure to sunlight. This photolytic degradation can occur through two main mechanisms:
- Direct Photolysis: Carbaryl absorbs light energy, leading to the homolytic cleavage of its
 chemical bonds and the formation of naphtoxyl radicals.[13] This process can result in
 several photoproducts, including various naphthoquinone derivatives.[13]
- Indirect Photolysis: This process is mediated by other substances present in the water, such as dissolved natural organic matter (NOM) and nitrate ions.[14][15] These photosensitizers absorb sunlight and produce highly reactive species, like hydroxyl radicals (HO•), which then attack and degrade the **carbaryl** molecule.[14][15] The primary product of photolysis is often 1-naphthol.[13][16]





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Abiotic degradation pathways of carbaryl.

Major Metabolites

The degradation of **carbaryl** results in a variety of intermediate compounds. In human metabolism, cytochrome P450 (CYP) enzymes play a significant role, leading to hydroxylated metabolites.[17]



Metabolite	Associated Pathway(s)	Notes	
1-Naphthol	Microbial Degradation, Hydrolysis, Photolysis, Animal Metabolism	Primary and most common metabolite; more toxic than carbaryl.[2][4][7]	
Methylamine	Microbial Degradation, Hydrolysis	Formed from the cleavage of the carbamate side chain.[2][9]	
Carbon Dioxide	Microbial Degradation, Hydrolysis	A final product of complete mineralization.[6][7]	
1,2-Dihydroxynaphthalene	Microbial Degradation	An intermediate in the microbial breakdown of 1-naphthol.[2][10]	
Salicylate	Microbial Degradation	A downstream metabolite in the gentisate pathway.[2]	
Gentisate	Microbial Degradation	An intermediate that is further cleaved before entering central metabolism.[2]	
4-Hydroxycarbaryl	Animal/Human Metabolism	Produced by CYP1A1 and CYP3A4 enzymes.[17][18]	
5-Hydroxycarbaryl	Animal/Human Metabolism	Produced by CYP1A1 and CYP1A2 enzymes.[17][19]	
Carbaryl Methylol	Animal/Human Metabolism	Primarily produced by the CYP2B6 enzyme.[17][18]	
Glucuronide/Sulfate Conjugates	Animal/Human Metabolism	Water-soluble conjugates of hydroxylated metabolites formed for excretion.[4][20]	
5,6-dihydro-5,6- dihydroxycarbaryl	Animal Metabolism	A significant metabolite found in rats.[19][20]	
Naphthoquinone derivatives	Photolysis	Formed via photo-oxidation processes.[13]	





Quantitative Degradation Data

The rate of **carbaryl** degradation is highly variable and depends on environmental conditions.

Condition	Matrix	Half-life (t ₁ / ₂)	Degradation %	Reference
pH 5	Distilled Water	1600 days	-	[4]
pH 7	Distilled Water	12.1 days	-	[4]
рН 9	Distilled Water	3.2 hours	-	[4]
10°C	River Water	16-22 days	-	[21]
25°C	River Water	1-2 days	-	[21]
-	Soil	7 days	-	[22]
-	Water	2 days	-	[22]
25°C	Squash Fruit	2.32 days	-	[23]
25°C	Cucumber Fruit	2.18 days	-	[23]
Bacillus isolate	Liquid Media (10 days)	-	98.71%	[5]
Corynebacterium isolate	Liquid Media (10 days)	-	87.37%	[5]
Morganella isolate	Liquid Media (10 days)	-	47.59%	[5]
UV Irradiation	Aqueous Solution	< 8 minutes	100%	[24]
Soil with prior pesticide history	Soil (4 days)	-	72%	[6]
Soil with no prior history	Soil (4 days)	-	10%	[6]

Experimental Protocols



Protocol 1: Microbial Degradation in Liquid Culture

Objective: To assess the ability of a bacterial isolate to degrade **carbaryl** as a sole carbon source.

Methodology:

- Medium Preparation: Prepare a minimal salt medium (MSM) containing essential minerals but lacking a carbon source.
- Carbaryl Addition: Add a stock solution of carbaryl (dissolved in a suitable solvent like acetone, which is then allowed to evaporate) to the MSM to a final concentration (e.g., 50-100 mg/L).
- Inoculation: Inoculate the **carbaryl**-containing MSM with a pre-grown culture of the test bacterial strain (e.g., Pseudomonas sp.). Include an uninoculated control flask to monitor abiotic degradation.
- Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) in the dark to prevent photolysis.
- Sampling: Aseptically withdraw aliquots from the flasks at regular time intervals (e.g., 0, 1, 3, 5, 7 days).
- Extraction: Extract the remaining **carbaryl** and its metabolites from the aqueous samples using a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE).
- Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the concentration of carbaryl and identify metabolites by comparing retention times with analytical standards. Mass spectrometry (LC-MS) can be used for definitive metabolite identification.

Workflow for microbial degradation study.

Protocol 2: Chemical Hydrolysis Kinetics

Objective: To determine the rate of **carbaryl** hydrolysis at different pH values.



Methodology:

- Buffer Preparation: Prepare sterile aqueous buffer solutions at various pH values (e.g., pH 5, 7, 9).[11]
- Spiking: Add a small volume of a concentrated **carbaryl** stock solution to each buffer to achieve the desired initial concentration.
- Incubation: Incubate the solutions in sealed, sterile glass vials in the dark at a constant temperature (e.g., 25°C) to prevent photolysis and microbial activity.[11]
- Sampling: At predetermined time points, sacrifice a vial for each pH level.
- Analysis: Directly analyze the aqueous samples by HPLC to determine the remaining concentration of carbaryl. An internal standard can be used to improve accuracy.[11]
- Data Analysis: Plot the natural logarithm of the **carbaryl** concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k). The half-life ($t_1/2$) can be calculated using the formula $t_1/2 = 0.693 / k$.

Protocol 3: Photodegradation on Soil Surfaces

Objective: To investigate the phototransformation of **carbaryl** on a solid matrix.

Methodology:

- Sample Preparation: Prepare thin layers of a soil model (e.g., kaolin, silica, or sand) doped with a known concentration of **carbaryl**.[13] This is typically done by dissolving **carbaryl** in a volatile solvent, mixing it with the solid support, and allowing the solvent to evaporate.[13]
- Irradiation: Expose the prepared samples to a light source that simulates solar radiation (e.g., a Suntest apparatus).[13] Keep control samples in the dark.
- Sampling: At various time intervals, remove a sample for analysis.
- Extraction: Extract the carbaryl and its photoproducts from the solid matrix using a suitable solvent like methanol. The mixture is typically vortexed or sonicated, followed by centrifugation to separate the solid particles.[13]



 Analysis: Analyze the supernatant by HPLC-DAD (Diode Array Detector) for quantification and preliminary identification of products, and by LC-MS for definitive identification of photometabolites like 1-naphthol and 2-hydroxy-1,4-naphthoquinone.[13]

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